molecular formula C8H6ClN5S B1357956 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine CAS No. 805319-88-4

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B1357956
M. Wt: 239.69 g/mol
InChI Key: CSIXOOPNDAAYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine, commonly referred to as 5-CMT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the thiazolo[5,4-b]pyridin-2-amine family, which is a group of compounds that have been found to have a wide range of biological activities. 5-CMT has been studied for its ability to act as a ligand for various proteins and receptors, and for its potential to be used in drug discovery.

Scientific Research Applications

Synthesis and Derivative Development

The compound 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is used in the synthesis of various complex molecules. For example, it is utilized in the regioselective palladium-catalyzed amination process, leading to the creation of highly functionalized unsymmetrical imidazo[4,5-b]pyridin-2-ones and other derivatives, as outlined by Kuethe, Wong, and Davies (2004) (Kuethe et al., 2004). This demonstrates the compound’s versatility in organic chemistry, especially in creating compounds with potential biological applications.

Pathways in Green Chemistry

Padmaja et al. (2018) described a highly efficient, clean, and simple procedure for synthesizing the imidazo[4,5-b]pyridine scaffold, highlighting the compound's role in green chemistry. This process employs environmentally benign solvents and demonstrates the compound's utility in creating structurally diverse molecules with minimal environmental impact (Padmaja et al., 2018).

Potential in Antibacterial Research

Etemadi et al. (2016) explored the antibacterial properties of derivatives of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine. They discovered that some derivatives exhibit significant potential as antibacterial agents, suggesting a promising avenue for developing new antibiotics (Etemadi et al., 2016).

Applications in Medicinal Chemistry

The compound's derivatives, particularly those with three-dimensional molecular scaffolds, are valuable in medicinal chemistry for developing small molecules that optimally fit biological targets' binding sites. Schmid, Schühle, and Austel (2006) emphasize this compound's relevance in preparing combinatorial libraries, further underscoring its significance in drug discovery and development (Schmid, Schühle, & Austel, 2006).

Explorations in Heterocyclic Chemistry

The compound is instrumental in heterocyclic chemistry, serving as a foundation for synthesizing various bicyclic systems with significant chemical and physical properties. Couty and Evano (2008) detailed these applications, highlighting the compound's role in synthesizing systems like imidazo[1,2-a]pyridine and thiazolo[3,2-a]pyridine, which have seen increasing interest in organic synthesis and medicinal chemistry (Couty & Evano, 2008).

properties

IUPAC Name

8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5S/c1-14-2-11-3-5(14)4-7(13-6(3)9)15-8(10)12-4/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIXOOPNDAAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C3C(=C21)N=C(S3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.